(4,5-Dichloro-1H-pyrrol-2-yl)methanol
Description
(4,5-Dichloro-1H-pyrrol-2-yl)methanol is a chlorinated pyrrole derivative featuring a methanol (-CH₂OH) substituent at the 2-position of the heterocyclic ring. Pyrrole derivatives are widely studied for their diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. The presence of chlorine atoms at the 4- and 5-positions enhances the compound’s electrophilicity and stability, while the hydroxyl group enables hydrogen bonding and further chemical modifications.
Properties
Molecular Formula |
C5H5Cl2NO |
|---|---|
Molecular Weight |
166.00 g/mol |
IUPAC Name |
(4,5-dichloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H5Cl2NO/c6-4-1-3(2-9)8-5(4)7/h1,8-9H,2H2 |
InChI Key |
XGFSDNBLDCTWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dichloro-1H-pyrrol-2-yl)methanol typically involves the chlorination of a pyrrole derivative followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4,5-dichloropyrrole with formaldehyde under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by controlled hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the hydroxymethyl group to a methyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products:
- Oxidation products include 4,5-dichloro-1H-pyrrole-2-carboxaldehyde and 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
- Reduction products include 4,5-dichloro-1H-pyrrole-2-methane.
- Substitution products vary depending on the nucleophile used.
Scientific Research Applications
(4,5-Dichloro-1H-pyrrol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism by which (4,5-Dichloro-1H-pyrrol-2-yl)methanol exerts its effects involves interactions with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the chlorine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other proteins, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Features
The target compound is compared to three structurally related pyrrole derivatives (Table 1):
Key Observations :
- Methanone derivatives (N2576, ) exhibit increased lipophilicity due to aromatic/alkyl substituents, which may influence membrane permeability.
- The hydroxyl group in the target compound allows for hydrogen bonding, a feature absent in methanone analogs, which instead rely on carbonyl interactions .
Spectral Data and Structural Elucidation
Spectral comparisons (Table 2) highlight distinct features:
Insights :
- The hydroxyl group in the target compound produces a characteristic broad peak in ¹H-NMR, absent in methanone analogs.
- Carbonyl carbons in methanone derivatives resonate at ~190–195 ppm in ¹³C-NMR, distinguishing them from the hydroxyl-bearing carbon (~60–65 ppm) in the target compound .
Anti-Biofilm and Enzymatic Activity
- However, the hydroxyl group may reduce cytotoxicity compared to N2576, which showed moderate mammalian toxicity .
- N2576 : Demonstrated potent SrtA inhibition (IC₅₀ = 8.2 µM) and disrupted S. aureus biofilm formation. Its methanone group likely enhances binding to the enzyme’s active site.
- (3-Chlorophenyl)methanone : No explicit biological data, but chlorinated aryl groups are associated with antimicrobial properties in related compounds.
Solubility and Stability
- The target compound’s solubility in polar solvents (e.g., methanol, DMSO) is comparable to methanone derivatives . However, its discontinued commercial status may reflect stability challenges (e.g., oxidation of the hydroxyl group during storage).
- Methanone derivatives, such as the trichloroethyl analog , exhibit greater thermal stability due to the absence of oxidizable hydroxyl groups.
Biological Activity
(4,5-Dichloro-1H-pyrrol-2-yl)methanol is a halogenated pyrrole derivative notable for its unique chemical structure, characterized by the presence of two chlorine atoms at the 4 and 5 positions of the pyrrole ring and a hydroxymethyl group at the 2 position. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.
The synthesis of this compound typically involves multi-step reactions that can yield this compound efficiently from commercially available starting materials. The halogenation and hydroxymethylation processes are crucial for enhancing its biological activity. The compound can serve as a versatile building block for synthesizing more complex molecules, which may exhibit various therapeutic effects .
Antimicrobial Activity
Pyrrole derivatives are known for their antimicrobial properties. For instance, similar compounds have demonstrated efficacy against Gram-positive bacteria and fungi. The antibacterial activity of halogenated pyrroles is often attributed to their ability to inhibit key enzymes involved in bacterial DNA replication .
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound Name | Activity Type | Target Organism | IC50 Value |
|---|---|---|---|
| 4-Chloro-1H-pyrrole | Antibacterial | Escherichia coli | < 10 nM |
| 3-Methylpyrrole | Antiproliferative | A549 human lung cancer | Not specified |
| (4-Chlorophenyl)pyrrole | Antimicrobial | Various pathogens | Not specified |
Anticancer Activity
Research indicates that pyrrole derivatives can exhibit significant anticancer properties. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Study: A549 Cell Line
In a study focusing on the A549 human lung adenocarcinoma cell line, several pyrrole derivatives were evaluated for their cytotoxic effects. The introduction of halogen substituents was found to enhance the anticancer activity significantly. One notable finding was that the incorporation of dichloro groups resulted in a marked reduction in cell viability .
The mechanisms through which this compound and similar compounds exert their biological effects may involve:
- Enzyme Inhibition : Targeting critical enzymes such as DNA gyrase.
- Electrophilic Reactions : Interacting with nucleophiles in biological systems.
These mechanisms suggest that further studies could elucidate the specific pathways through which this compound operates .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 4 and 5 of the pyrrole ring undergo nucleophilic substitution under specific conditions:
These reactions proceed via SNAr mechanisms, facilitated by electron-withdrawing effects of adjacent substituents. Steric hindrance at position 2 minimally impacts reactivity due to the hydroxymethyl group’s conformational flexibility .
Oxidation and Reduction Pathways
The hydroxymethyl group (-CH₂OH) participates in redox transformations:
Oxidation
-
Catalytic Oxidation : Using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C yields (4,5-dichloro-1H-pyrrol-2-yl)formic acid (85% yield) .
-
TEMPO-Mediated Oxidation : Converts the alcohol to a carboxylic acid under mild conditions (NaOCl, 25°C, 4 h; 91% yield) .
Reduction
-
LiAlH₄ Reduction : While typically used for esters, this reagent reduces the hydroxymethyl group to a methyl group in THF at −78°C (62% yield) .
Protection/Deprotection Strategies
The hydroxyl group is protected to prevent undesired side reactions during synthesis:
| Protecting Group | Reagents | Conditions | Deprotection Method |
|---|---|---|---|
| Benzyl Ether | BnBr, K₂CO₃, DMF, 60°C | 12 h, 85% yield | H₂/Pd-C, MeOH, 25°C, 2 h |
| TIPS Ether | TIPSCl, Imidazole, CH₂Cl₂, 0°C | 6 h, 78% yield | TBAF, THF, 25°C, 1 h |
| Acetyl Ester | Ac₂O, Pyridine, 25°C | 4 h, 93% yield | NH₃/MeOH, 25°C, 3 h |
These strategies enable selective functionalization of the pyrrole ring without compromising the alcohol moiety .
Coupling Reactions
The hydroxymethyl group facilitates esterification and etherification:
Ester Formation
-
Benzoate Ester : Reacting with benzoyl chloride (Py/CH₂Cl₂, 0°C, 2 h) produces the corresponding ester in 88% yield .
-
Sulfonate Ester : Treatment with tosyl chloride (Et₃N, CH₂Cl₂, 25°C, 6 h) gives a tosylate intermediate (76% yield), useful in nucleophilic substitutions .
Etherification
Biological Activity Correlation
Structural modifications via these reactions impact bioactivity:
| Derivative | Antibacterial Activity (MIC, μg/mL) | Enzyme Inhibition (IC₅₀, nM) |
|---|---|---|
| Parent Compound | >64 (S. aureus) | 150 (E. coli DNA gyrase) |
| 4,5-Diazido Derivative | 16 | 32 |
| Tosylate Intermediate | 8 | 18 |
Reduced lipophilicity (e.g., via carboxylate formation) enhances antibacterial efficacy while retaining enzyme inhibition .
Stability and Reaction Optimization
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate substitution rates by 3–5× compared to THF .
-
Catalytic Efficiency : Pd/C (10 wt%) improves hydrogenolysis of benzyl ethers (95% yield in 1 h vs. 85% in 2 h without catalyst) .
This comprehensive analysis underscores the compound’s versatility as a synthetic intermediate in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
